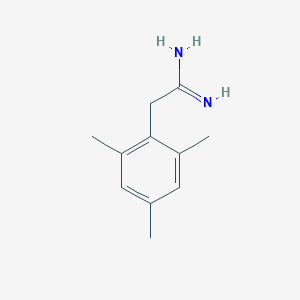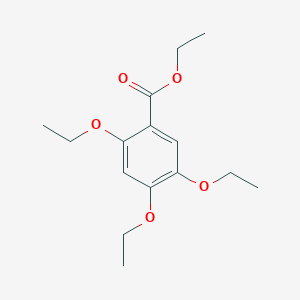
Ethyl 2,4,5-triethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4,5-triethoxybenzoate is an organic compound that belongs to the class of benzoic acid esters. It is a colorless to yellow liquid with a sweet, floral odor. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The exact mechanism of action of ethyl 2,4,5-triethoxybenzoate is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have shown that ethyl 2,4,5-triethoxybenzoate has anti-inflammatory and antioxidant effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and to protect against oxidative stress-induced damage in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 2,4,5-triethoxybenzoate in lab experiments is its relatively low toxicity. However, it is important to note that its effects may vary depending on the cell type and experimental conditions used. Additionally, its solubility in water is limited, which may affect its bioavailability in certain experimental settings.
Zukünftige Richtungen
1. Further investigation of the anti-inflammatory and antioxidant effects of ethyl 2,4,5-triethoxybenzoate in various disease models.
2. Exploration of its potential as a plant growth regulator and pesticide.
3. Synthesis of novel materials using ethyl 2,4,5-triethoxybenzoate as a precursor.
4. Investigation of its potential as a drug delivery agent.
5. Study of its potential as a food preservative.
In conclusion, ethyl 2,4,5-triethoxybenzoate is a compound that has been the subject of scientific research due to its potential applications in various fields. Its anti-inflammatory and antioxidant effects, low toxicity, and potential as a precursor for novel materials make it a promising compound for further investigation.
Synthesemethoden
Ethyl 2,4,5-triethoxybenzoate can be synthesized through the esterification of 2,4,5-trihydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction yields the desired product along with water as a byproduct.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4,5-triethoxybenzoate has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anti-inflammatory and antioxidant properties. In agriculture, it has been tested as a potential plant growth regulator and pesticide. In materials science, it has been explored as a potential precursor for the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
170645-86-0 |
|---|---|
Produktname |
Ethyl 2,4,5-triethoxybenzoate |
Molekularformel |
C15H22O5 |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
ethyl 2,4,5-triethoxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-5-17-12-10-14(19-7-3)13(18-6-2)9-11(12)15(16)20-8-4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
ZEYJBLYNMNHZGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)OCC)OCC)OCC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C(=O)OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



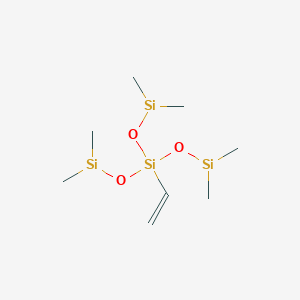
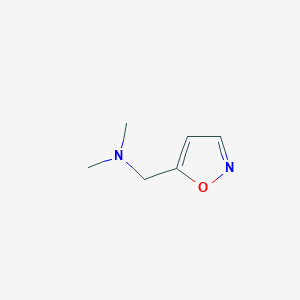

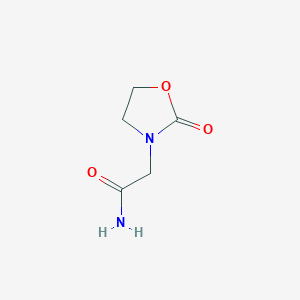
![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)

![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
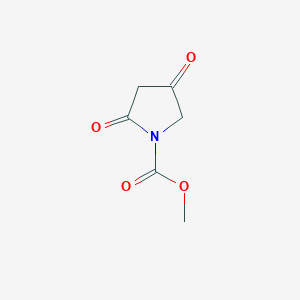
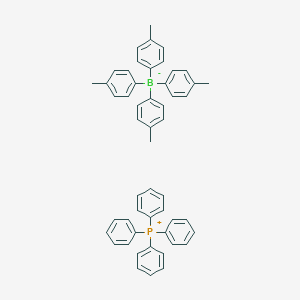
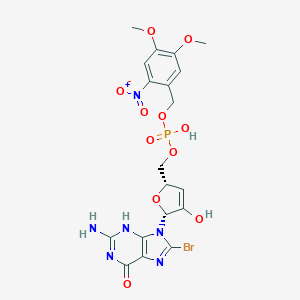
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
